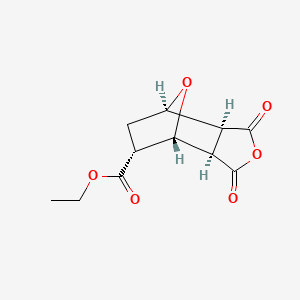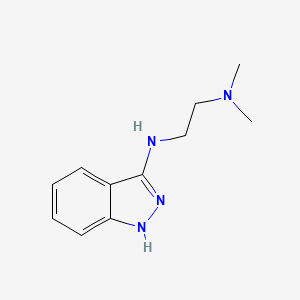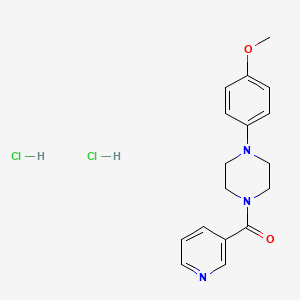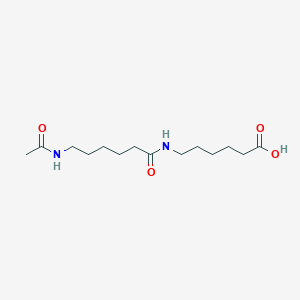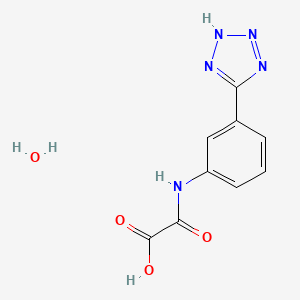
Acitazanolast hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acitazanolast hydrate is a small molecule drug primarily recognized for its anti-allergic and anti-inflammatory properties. It is known to inhibit the release of histamine and leukotrienes, making it effective in treating conditions such as seasonal allergic conjunctivitis . The compound has the molecular formula C9H7N5O3 and a molecular weight of 233.1836 .
Métodos De Preparación
The synthesis of Acitazanolast hydrate involves several steps. One documented method starts with the nitration of benzonitrile to produce m-nitrobenzonitrile, which is then reduced using iron powder to yield m-aminobenzonitrile. This intermediate is then reacted with oxalyl chloride in dimethoxyethane to produce the final product . Industrial production methods are likely to follow similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Acitazanolast hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can be performed on the nitro group during its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.
Common reagents used in these reactions include iron powder for reduction and oxalyl chloride for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acitazanolast hydrate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: The compound is used to study cellular processes involving histamine and leukotriene release.
Medicine: It is primarily used in the treatment of seasonal allergic conjunctivitis and other allergic conditions
Industry: The compound’s anti-inflammatory properties make it a candidate for various industrial applications, including the development of new pharmaceuticals.
Mecanismo De Acción
Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels. Mast cell activation and degranulation are calcium-dependent processes, and the compound interferes with calcium influx into the cells. This inhibition prevents the activation of enzymes necessary for degranulation, thereby reducing the release of histamine and leukotrienes .
Comparación Con Compuestos Similares
Acitazanolast hydrate is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:
Ketotifen: Another mast cell stabilizer that inhibits histamine release.
Olopatadine: An antihistamine that also stabilizes mast cells.
Azelastine: A dual-action antihistamine and mast cell stabilizer.
Compared to these compounds, this compound’s dual inhibition mechanism provides a broader spectrum of anti-allergic effects .
Propiedades
Número CAS |
1184521-48-9 |
|---|---|
Fórmula molecular |
C9H9N5O4 |
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |
InChI |
InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |
Clave InChI |
LEZMUVNSMYOTNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



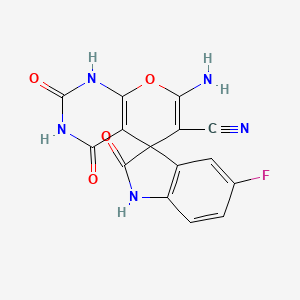

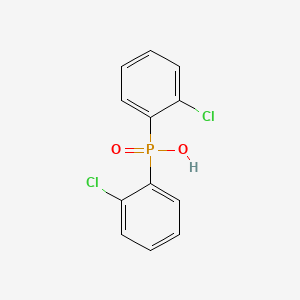
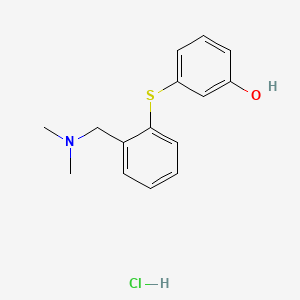
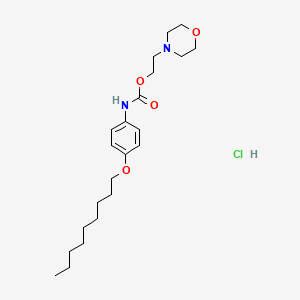
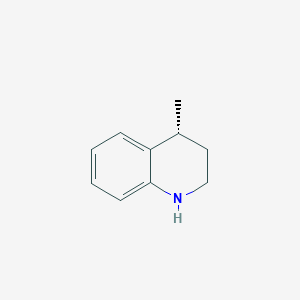

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
